molecular formula C13H18N2OS B11805689 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11805689
M. Wt: 250.36 g/mol
InChI Key: XCQJRAQGIDMWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a mercapto group (–SH) attached to a pyridine ring, which is further connected to a piperidine ring through an ethanone linkage. The molecular formula of this compound is C13H18N2OS, and it has a molecular weight of 250.36 g/mol .

Preparation Methods

The synthesis of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the acylation of piperidine derivatives with appropriate acylating agents. The reaction conditions typically involve the use of a base such as triethylamine or pyridine to facilitate the acylation process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the mercapto group .

Industrial production methods for this compound may involve large-scale acylation reactions using specialized acylation reagents such as carbodiimides or ketenes. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications in various fields:

    Chemistry: This compound is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets such as enzymes and receptors.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The mercapto group (–SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. The piperidine ring can interact with various receptors and ion channels, affecting their activity and signaling pathways .

Comparison with Similar Compounds

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone linkage instead of an ethanone linkage. It may exhibit different reactivity and biological activity due to the longer carbon chain.

    1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)butanone: This compound has a butanone linkage, which further extends the carbon chain.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

1-[2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2OS/c1-9-7-11(8-14-13(9)17)12-5-3-4-6-15(12)10(2)16/h7-8,12H,3-6H2,1-2H3,(H,14,17)

InChI Key

XCQJRAQGIDMWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C2CCCCN2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.